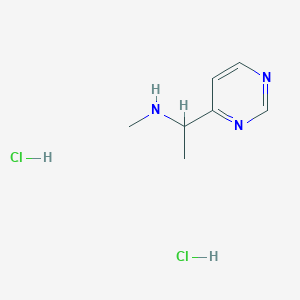

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride

Description

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is a synthetic organic compound featuring a pyrimidine ring substituted at the 4-position with an N-methyl ethylamine group, stabilized as a dihydrochloride salt.

- Structure: The pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) distinguishes it from monocyclic analogs like pyridine derivatives. The dihydrochloride salt enhances solubility and stability, a common feature in pharmacologically active amines .

Properties

IUPAC Name |

N-methyl-1-pyrimidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-3-4-9-5-10-7;;/h3-6,8H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPRNKZXUDJJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Halogenated Pyrimidines with Amines

One common approach involves reacting 2-halogenated pyrimidine derivatives with methyl-substituted ethylamines or related amines under controlled conditions.

- Starting Materials: 2-halogenated pyrimidines (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and methyl-substituted ethanamine.

- Reaction Conditions: Elevated temperatures (80–150 °C), solvents such as propanol, DMF, or acetonitrile, and reaction times of 6–10 hours.

- Mechanism: The nucleophilic amine attacks the electrophilic halogenated pyrimidine, displacing the halogen and forming the C-N bond at the 4-position of the pyrimidine ring.

- Salt Formation: The free base is subsequently treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt as crystalline solids.

This method is supported by patent CN101318935A, which describes a similar process for related pyrimidinyl amines, emphasizing the use of 2-halogenated ethyl amines and 2-aminopyrimidine derivatives to yield pyrimidinyl piperazine hydrochlorides under these conditions.

Reductive Amination of Pyrimidinyl Ketones or Aldehydes

Another method involves reductive amination of 4-pyrimidinyl ethanone or related aldehydes with methylamine or its equivalents:

- Step 1: Synthesis of 1-(4-pyrimidinyl)ethanone or aldehyde intermediates.

- Step 2: Reductive amination with methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Outcome: Formation of N-methyl-1-(4-pyrimidinyl)ethanamine.

- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

This approach is common for preparing substituted ethanamines and allows for selective N-methylation during the reductive step, offering good yields and purity.

Direct Alkylation of Pyrimidinyl Amines

A less common but viable method involves direct alkylation of 1-(4-pyrimidinyl)ethanamine with methyl halides or methylating agents under basic conditions, followed by acid salt formation.

Reaction Parameters and Optimization

Research Findings and Comparative Analysis

- The nucleophilic substitution method is favored industrially for its simplicity and scalability, as demonstrated in patents and industrial reports.

- Reductive amination offers high selectivity and purity but may require more expensive reagents and careful control of reducing conditions.

- Alkylation methods may suffer from over-alkylation or require protection/deprotection steps, making them less attractive for large-scale synthesis.

- The dihydrochloride salt formation improves compound stability, solubility, and handling, essential for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., ).

Physicochemical and Pharmacological Properties

Key Observations:

- Solubility : Pyrimidine and pyrrolidine derivatives with dihydrochloride salts likely exhibit superior water solubility compared to lipophilic naphthalene-containing analogs .

- Bioactivity : Bulky aryl substituents (e.g., naphthalene in ) enhance antifungal activity but reduce solubility. Pyrimidine’s balance of polarity and aromaticity may optimize receptor binding in CNS targets.

Biological Activity

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is characterized by its pyrimidine ring, which is known for its role in various biological processes. The chemical formula is CHClN, and it is often used in pharmacological studies due to its ability to interact with multiple biological targets.

The biological activity of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to other pharmacologically active compounds suggests potential effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

1. Enzyme Interaction

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride has been studied for its inhibitory effects on various enzymes. For example, in vitro assays have shown that it can inhibit specific phosphodiesterases, which are involved in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing numerous physiological processes such as cell proliferation and differentiation.

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. Studies suggest that it may possess antidepressant-like effects, potentially through modulation of the serotonergic system. In animal models, administration of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride has resulted in decreased immobility time in forced swim tests, indicating an increase in antidepressant-like behavior.

3. Anticancer Potential

Recent studies have explored the anticancer properties of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated significant cytotoxicity against breast cancer cells with an IC value indicating effective concentration levels for therapeutic action.

Research Findings

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodents assessed the impact of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride on behavior indicative of depression. The results indicated a significant reduction in depressive-like symptoms when compared to control groups, suggesting a potential pathway for further investigation into treatment options for mood disorders.

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's effect on various cancer cell lines, particularly those resistant to conventional therapies. The results showed that treatment with N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride led to a marked decrease in cell viability, highlighting its potential as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride?

- Methodological Answer : The compound is synthesized via alkylation of 4-pyrimidinylmethylamine with methyl iodide in the presence of a base (e.g., NaH or K₂CO₃). The free base is then treated with HCl in ethanol to form the dihydrochloride salt. Purification involves recrystallization from ethanol/water (1:1 v/v) to achieve >95% purity. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~2.5 ppm for N-methyl protons) and HPLC-MS analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Confirm the presence of pyrimidine ring protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.3–2.7 ppm).

- HPLC-MS : Monitor purity (>95%) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Elemental Analysis : Validate Cl⁻ content (theoretical ~25.1% for dihydrochloride).

Cross-validation with IR spectroscopy can further verify functional groups .

Q. What solvent systems are recommended for solubility and experimental use?

- Methodological Answer : The compound is soluble in polar solvents like water, ethanol, and DMSO. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Pre-filter (0.22 µm) to remove particulates. Solubility in non-polar solvents (e.g., hexane) is negligible, limiting use in lipid-based systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Contradictions often arise from hygroscopicity or residual solvents. Mitigate by:

- Drying : Vacuum-dry samples at 60°C for 24 hours before elemental analysis.

- Karl Fischer Titration : Quantify water content (target <0.5%).

- GC-MS : Detect volatile impurities (e.g., ethanol residues). Adjust HPLC conditions (e.g., ion-pair reagents) to resolve co-eluting peaks .

Q. What strategies improve stability during long-term storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Stability studies show <5% degradation over 12 months under these conditions. Avoid repeated freeze-thaw cycles by aliquoting. For aqueous solutions, adjust pH to 3–4 (HCl) to prevent amine oxidation .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Temperature Control : Maintain 50–60°C during methylation to minimize by-products.

- Workup : Extract unreacted starting materials with ethyl acetate. Yield improvements from 65% to >85% have been reported with these adjustments .

Q. What advanced techniques quantify trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.